Bienvenue dans la boutique en ligne BenchChem!

2-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol

Anticancer Cytotoxicity VEGFR-2

Ensure experimental validity with this verified, highly potent VEGFR-2 inhibitor (sub-100 nM). Unlike generic analogs, CAS 307552-13-2 uniquely outperforms axitinib (IC50 3.17-6.77 μM vs. 4.88-21.7 μM) and provides a dual mechanism of apoptosis and cell cycle arrest validated in PC-3 cells. Its proven in vivo efficacy in zebrafish mitigates risk for xenograft progression. Avoid SAR-discontinuous, inactive analogs—procure this exact compound as a defined reference standard for multi-parametric screening and kinase selectivity panels.

Molecular Formula C20H19N3O2S
Molecular Weight 365.45
CAS No. 307552-13-2
Cat. No. B2478271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol
CAS307552-13-2
Molecular FormulaC20H19N3O2S
Molecular Weight365.45
Structural Identifiers
SMILESCCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C20H19N3O2S/c1-4-12-9-13(15(24)10-16(12)25-3)19-18(11(2)22-23-19)20-21-14-7-5-6-8-17(14)26-20/h5-10,24H,4H2,1-3H3,(H,22,23)
InChIKeyJJEVUPPZLBGACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(1,3-Benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol (CAS 307552-13-2): Structural Identity and Compound Class Confirmation


2-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol (CAS 307552-13-2, molecular formula C20H19N3O2S, molecular weight 365.5 g/mol) is a synthetic pyrazolo-benzothiazole hybrid . This compound class is characterized by a pyrazole ring directly conjugated to a benzothiazole moiety, a scaffold broadly claimed in patents for therapeutic applications including anti-proliferative and anti-angiogenic activities . The specific substitution pattern—a 4-ethyl-5-methoxyphenol group at the pyrazole 3-position—distinguishes it from other analogs within this patented chemical space, forming the basis for potential differential biological performance.

Why Pyrazolo-Benzothiazole Analogs Cannot Be Assumed Interchangeable for 307552-13-2


Within the pyrazolo-benzothiazole hybrid class, minor structural modifications lead to large and unpredictable variations in potency, target selectivity, and in vivo efficacy. A systematic study of 20 analogs (compounds 7-26) revealed that only a subset displayed significant cytotoxicity, and the lead compound exhibited an IC50 range superior to the reference drug axitinib, while many close structural neighbors were essentially inactive . This extreme structure-activity relationship (SAR) discontinuity means that generic selection of a pyrazolo-benzothiazole derivative without exact structural matching to 307552-13-2 carries a high risk of acquiring a compound with orders-of-magnitude lower potency or a completely divergent biological profile, invalidating experimental results. Furthermore, the patented class encompassing this compound demonstrates efficacy across multiple therapeutic areas (anti-proliferative, anti-inflammatory, anti-angiogenic), but specific substitution patterns dictate which of these activities dominates, making functional interchangeability impossible without verified data for the precise compound .

Quantitative Differentiation Evidence for 307552-13-2 Against Closest Analogs in Cancer and Angiogenesis Models


Superior Cytotoxicity Profile Compared to FDA-Approved VEGFR Inhibitor Axitinib Across a Panel of Human Cancer Cell Lines

Compound 14 (identified as the pyrazolo-benzothiazole hybrid matching the substitution of 307552-13-2) demonstrated potent cytotoxicity across four human cancer cell lines with IC50 values ranging from 3.17 to 6.77 μM. This performance was superior to the clinically approved VEGFR inhibitor axitinib, which showed IC50 values ranging from 4.88 to 21.7 μM across the same panel . This represents a 1.5- to 3.2-fold improvement in potency depending on the cell line. In contrast, other structurally similar compounds within the same synthesized series (e.g., compounds 8, 9, 13, 18, 19, 23, and 24) showed less consistent or weaker activity, highlighting the specific advantage conferred by the 4-ethyl-5-methoxyphenol substitution pattern of 307552-13-2 .

Anticancer Cytotoxicity VEGFR-2 Pyrazolo-benzothiazole

Potent VEGFR-2 Kinase Inhibition at Sub-Micromolar Concentration Surpassing Class Baseline

In a head-to-head evaluation of the eight most active compounds from the series for VEGFR-2 kinase inhibition, compound 14 (307552-13-2) displayed the most potent inhibition with an IC50 of 0.097 μM . This sub-100 nM potency on the isolated kinase target confirms that the observed cellular cytotoxicity is mechanistically linked to VEGFR-2 pathway engagement. Other active analogs from the same series (compounds 8, 9, 13, 18, 19, 23, and 24) exhibited weaker VEGFR-2 inhibition, establishing compound 14 as the best-performing analog within this chemotype. While direct numerical IC50 values for all comparators are not reported in the abstract, the publication explicitly identifies compound 14 as the most potent VEGFR-2 inhibitor among the synthesized and tested library, making this a clear within-class differentiation .

Angiogenesis Kinase Inhibition VEGFR-2 Pyrazolo-benzothiazole

In Vivo Antiangiogenic Efficacy Validated in a Transgenic Zebrafish Model

Compound 14 (307552-13-2) demonstrated significant antiangiogenic properties in a transgenic zebrafish Tg(flila:EGFP) model, in which fluorescently labeled endothelial cells allow direct visualization of blood vessel formation . This in vivo validation distinguishes the compound from many in vitro-only actives. The study reports that compound 14 showed the strongest growth inhibition in 3D multicellular spheroids of PC-3 and U87MG cells, a more physiologically relevant model than standard 2D monolayer cultures, further reinforcing its translational potential. While quantitative in vivo metrics (e.g., percent vessel inhibition at specific doses) are not available in the public abstract, the explicit statement that compound 14 displayed significant in vivo antiangiogenic properties, coupled with its superior in vitro profile, makes it the most advanced candidate within this specific series .

In Vivo Efficacy Antiangiogenesis Zebrafish Model Pyrazolo-benzothiazole

Dual Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction Supported by Mechanistic Data

Mechanistic studies in PC-3 prostate cancer cells revealed that compound 14 (307552-13-2) induces G0/G1 cell cycle arrest and triggers apoptosis through depolarization of mitochondrial membrane potential, increased reactive oxygen species (ROS) production, and subsequent DNA damage . This multi-faceted mechanism is not assumed for all pyrazolo-benzothiazole analogs; many close structural analogs in the series showed only weak cytotoxicity, implying that the specific substitution pattern of 307552-13-2 is essential for engaging these downstream cell death pathways. This mechanistic characterization provides a level of target product profiling that is absent for the vast majority of commercially available analogs in this chemical class.

Mechanism of Action Apoptosis Cell Cycle DNA Damage

High-Impact Application Scenarios for 307552-13-2 Driven by Quantitative Differentiation Evidence


Lead Optimization Programs Targeting VEGFR-2-Driven Angiogenesis in Solid Tumors

The superior cytotoxicity profile over axitinib (IC50 3.17-6.77 μM vs. 4.88-21.7 μM) and sub-100 nM VEGFR-2 kinase inhibition make 307552-13-2 an ideal chemical starting point for medicinal chemistry campaigns aimed at developing next-generation anti-angiogenic cancer therapeutics . The compound's dual mechanism of cell cycle arrest and apoptosis induction, validated in prostate cancer cells, provides a multi-parametric screening cascade for structure-activity relationship expansion and pharmacokinetic optimization. The in vivo efficacy signal in zebrafish further de-risks progression to mammalian tumor xenograft studies .

Chemical Probe for Studying Pyrazolo-Benzothiazole Pharmacophore Contributions in Kinase Selectivity Profiling

307552-13-2 represents the most potent VEGFR-2 inhibitor within its specific analog series, confirmed by direct comparison with seven other active compounds . This makes it a valuable tool compound for selectivity panels aimed at dissecting the contribution of the 4-ethyl-5-methoxyphenol group to kinase binding preferences. Researchers comparing it against structurally des-methyl or des-ethyl analogs can establish clear pharmacophore maps, which are essential for rational design. The patented pyrazolylbenzothiazole scaffold also covers anti-inflammatory applications, suggesting broader selectivity profiling opportunities beyond oncology .

3D Tumor Spheroid and In Vivo Zebrafish Models for Translational Anticancer Drug Discovery

The compound's demonstrated superiority in 3D multicellular spheroid growth inhibition and its validated in vivo antiangiogenic activity in the Tg(flila:EGFP) zebrafish model position it as a reference standard for translational assays . Industrial screening groups seeking to benchmark new analogs against a well-characterized pyrazolo-benzothiazole with both 2D monolayer, 3D spheroid, and in vivo data can use 307552-13-2 as a positive control, reducing inter-experimental variability and anchoring new data to a known performance baseline. This is particularly valuable given the lack of publicly available multi-dimensional data for most commercially available analogs in this class.

Apoptosis and DNA Damage Response Pathway Investigation in Prostate Cancer Models

The experimentally confirmed mechanism involving mitochondrial membrane depolarization, ROS elevation, and DNA damage in PC-3 cells makes 307552-13-2 a specific tool for interrogating apoptosis signaling networks and DNA damage response pathways in androgen-independent prostate cancer . Unlike analogs lacking mechanistic annotation, this compound provides a defined chemical probe for studying the intersection of VEGFR-2 inhibition and intrinsic apoptotic pathway activation; a topic of growing interest in overcoming resistance to anti-angiogenic monotherapies.

Quote Request

Request a Quote for 2-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.